![molecular formula C19H13NO3 B5010639 2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5010639.png)
2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FIPI, and it is a potent inhibitor of phospholipase D (PLD). PLD is an enzyme that is involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Inhibition of PLD by FIPI has been shown to have significant effects on cellular processes, making it a promising tool for scientific research.
作用機序
FIPI exerts its effects by inhibiting the activity of PLD. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA is a signaling lipid that plays a role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Inhibition of PLD by FIPI reduces the production of PA, leading to alterations in cellular processes.
Biochemical and Physiological Effects:
FIPI has been shown to have significant effects on cellular processes. Inhibition of PLD by FIPI has been shown to affect membrane trafficking, signal transduction, cytoskeletal organization, synaptic vesicle trafficking, neurotransmitter release, immune cell activation, and cytokine production. These effects make FIPI a promising tool for studying various cellular processes.
実験室実験の利点と制限
FIPI has several advantages and limitations for lab experiments. One advantage is its potency as a PLD inhibitor, making it a useful tool for studying PLD-mediated cellular processes. Another advantage is its specificity for PLD, making it a useful tool for studying PLD-specific effects. One limitation is its potential off-target effects, which may affect other cellular processes. Another limitation is its potential toxicity, which may affect cell viability and experimental outcomes.
将来の方向性
There are several future directions for research on FIPI. One future direction is to study its effects on other cellular processes, such as autophagy and apoptosis. Another future direction is to study its effects on different cell types, such as cancer cells and immune cells. Additionally, future research could focus on developing more potent and specific PLD inhibitors based on the structure of FIPI. Overall, FIPI has significant potential as a tool for studying various cellular processes and may have applications in various fields, including cancer research, neuroscience, and immunology.
合成法
The synthesis of 2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione involves a series of chemical reactions. The starting material is 1,2,3,4-tetrahydroisoquinoline, which is reacted with 2-furfurylamine to form the intermediate compound. This intermediate is then reacted with 3,4-dihydro-2H-pyran to produce the final product, FIPI.
科学的研究の応用
FIPI has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, PLD has been shown to play a role in tumor progression and metastasis. Inhibition of PLD by FIPI has been shown to reduce tumor growth and metastasis in animal models. In neuroscience, PLD has been shown to play a role in synaptic vesicle trafficking and neurotransmitter release. Inhibition of PLD by FIPI has been shown to affect synaptic vesicle trafficking and neurotransmitter release, making it a potential tool for studying synaptic transmission. In immunology, PLD has been shown to play a role in immune cell activation and cytokine production. Inhibition of PLD by FIPI has been shown to affect immune cell activation and cytokine production, making it a potential tool for studying immune responses.
特性
IUPAC Name |
6-(furan-2-ylmethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18-14-7-5-11-3-4-12-6-8-15(17(14)16(11)12)19(22)20(18)10-13-2-1-9-23-13/h1-2,5-9H,3-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGGPWZPQDJJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

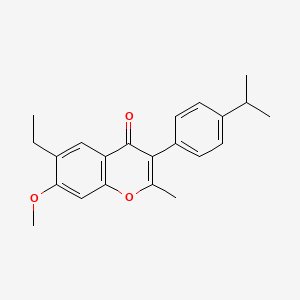
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
![5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)
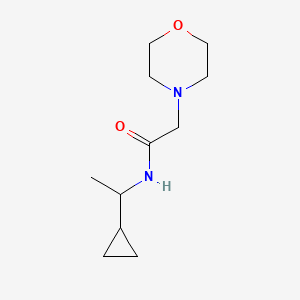

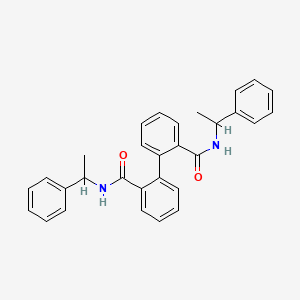
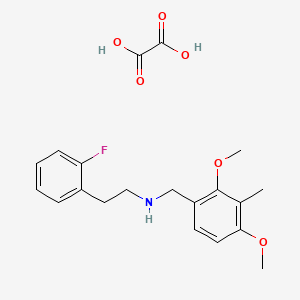
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5010619.png)
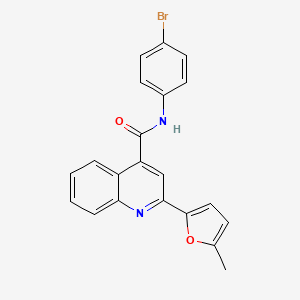

![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B5010649.png)
![3-chloro-N-[4-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5010666.png)
![1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5010669.png)